N-[3-(trifluoromethyl)phenyl]furan-2-carboxamide
Description
Significance of Furan-2-carboxamide Scaffolds in Modern Chemical Biology and Materials Science Research
The furan-2-carboxamide scaffold is a privileged structure in medicinal chemistry and materials science due to its unique electronic and structural characteristics. Furans are electron-rich aromatic heterocycles that can engage in various interactions with biological targets like enzymes and receptors. ijabbr.commdpi.com This inherent reactivity and stability make the furan (B31954) ring a valuable component in the design of bioactive molecules. ijabbr.com
In chemical biology, furan derivatives are recognized for an extensive range of pharmacological effects, including antibacterial, antifungal, anti-inflammatory, and anticancer activities. ijabbr.comijabbr.com Specifically, the furan-2-carboxamide moiety has been the focus of research into novel therapeutic agents. For instance, a diversity-oriented synthesis of furan-2-carboxamides led to the discovery of compounds with significant antibiofilm activity against P. aeruginosa. researchgate.netnih.govnih.gov In this research, the furan-2-carboxamide structure was used as a bioisosteric replacement for a less stable furanone ring, which successfully enhanced biological activity. researchgate.netnih.gov The versatility of this scaffold allows for simple modification with various functional groups, enabling the synthesis of a wide array of derivatives with tailored properties. ijabbr.com This adaptability has been leveraged to create hybrid molecules with potential applications as inhibitors for targets like the SARS-CoV-2 main protease and VEGFR-2 in cancer treatment. nih.govmdpi.com
In materials science, the electron-rich nature of the furan ring makes it a useful component in the development of functional materials. mdpi.com Furan carboxamides have been studied as model compounds in environmental photochemistry due to their distinct reactivity. acs.orgethz.ch Derivatives of furan are also ideal for Diels-Alder reactions, which are fundamental in creating reversible, self-healing polymers and synthetic resins. mdpi.com
Role of Trifluoromethylphenyl Moieties in Enhancing Bioactivity and Physicochemical Properties in Advanced Chemical Entities
The trifluoromethyl (-CF₃) group is a cornerstone of modern medicinal chemistry, frequently incorporated into molecular scaffolds to modulate their biological and physicochemical properties. nih.govbohrium.com Its unique combination of high electronegativity, steric bulk, and lipophilicity makes it an invaluable tool in drug design. nih.govnbinno.com
The introduction of a trifluoromethylphenyl moiety can profoundly influence a molecule's pharmacokinetic profile. nih.govmdpi.com The -CF₃ group significantly increases lipophilicity, which can enhance membrane permeability and improve oral bioavailability. nbinno.commdpi.com Furthermore, the carbon-fluorine bond is one of the strongest in organic chemistry, making the trifluoromethyl group highly resistant to metabolic degradation. nih.govmdpi.com This metabolic stability often leads to an increased half-life of the drug candidate. mdpi.com
Table 2: Key Physicochemical Contributions of the Trifluoromethyl Group A summary of the effects the -CF₃ group imparts on a parent molecule in drug design.
| Property | Impact of Trifluoromethyl (-CF₃) Group | Reference |
|---|---|---|
| Lipophilicity | Increases lipophilicity (Hansch π value of +0.88) | mdpi.com |
| Metabolic Stability | High stability due to strong C-F bond | nih.govmdpi.com |
| Electronic Effect | Strong electron-withdrawing group | nbinno.comwikipedia.org |
| Solubility | Can improve solubility | mdpi.com |
| Binding Affinity | Often enhances binding affinity to biological targets | mdpi.com |
| Bioisosterism | Acts as a bioisostere for chlorine and methyl groups | mdpi.comwikipedia.org |
Historical Context and Emerging Research Trajectories for N-[3-(trifluoromethyl)phenyl]furan-2-carboxamide and its Structural Analogs
The academic interest in this compound is a modern development stemming from two distinct but converging lines of chemical research. The medicinal use of the trifluoromethyl group began to gain significant traction in the mid-1940s, establishing a long history of leveraging fluorination to improve drug properties. wikipedia.org Separately, the furan scaffold has been a fundamental heterocyclic component in organic synthesis for over a century, with its derivatives being continuously explored for new applications.
The specific combination of these two moieties into the title compound and its analogs is a more recent strategy. Research into furan-2-carboxamides has evolved from their use as fungicides, such as Fenfuram, to the development of highly specific biological agents. acs.orgnist.gov A significant emerging trajectory is the design of furan-2-carboxamides as novel antibiofilm agents that can combat antibiotic resistance by targeting bacterial communication systems. researchgate.netnih.gov
Simultaneously, the field of medicinal chemistry continues to exploit the benefits of the trifluoromethylphenyl group. The synthesis of N-aryl-N'-methylguanidines with a trifluoromethylphenyl substituent, for example, has been explored for developing PET radioligands for NMDA receptors. researchgate.net Research on structural analogs, such as 2-[3-(trifluoromethyl)phenyl]furo[3,2-b]pyrroles, demonstrates the ongoing effort to synthesize and characterize novel heterocyclic systems bearing this powerful functional group. researchgate.net The current research trajectory for compounds like this compound involves the rational design and synthesis of molecules that combine the proven biological relevance of the furan-2-carboxamide core with the pharmacokinetic advantages conferred by the trifluoromethylphenyl group.
Rationale for Comprehensive Academic Inquiry into this compound
A comprehensive academic inquiry into this compound is justified by the compelling potential for discovering a novel chemical entity with significant biological activity and favorable drug-like properties. The rationale is built upon the established strengths of its constituent parts.
Proven Bioactive Scaffold : The furan-2-carboxamide core is a versatile and well-documented pharmacophore, associated with a wide spectrum of biological activities. ijabbr.comijabbr.com Its structural and electronic properties make it an excellent starting point for the design of new therapeutic agents. ijabbr.commdpi.com
Enhanced Pharmacokinetics and Potency : The trifluoromethylphenyl moiety is a powerful tool in medicinal chemistry for enhancing metabolic stability, cell permeability, and binding affinity. nih.govnbinno.commdpi.com Its inclusion is a validated strategy for transforming a bioactive compound into a viable drug candidate. nih.govmdpi.com
Synergistic Potential : The combination of these two fragments creates a molecule where the biological activity of the furan scaffold could be amplified and refined by the physicochemical enhancements of the trifluoromethylphenyl group. This synergy provides a strong basis for investigating the compound's unique properties and potential applications.
Therefore, detailed academic investigation is warranted to fully characterize the synthesis, chemical properties, structure-activity relationships, and potential biological targets of this compound. Such research would contribute valuable knowledge to the fields of medicinal chemistry and materials science and could lead to the development of new lead compounds for therapeutic or other advanced applications.
Structure
3D Structure
Properties
IUPAC Name |
N-[3-(trifluoromethyl)phenyl]furan-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8F3NO2/c13-12(14,15)8-3-1-4-9(7-8)16-11(17)10-5-2-6-18-10/h1-7H,(H,16,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QARNMUZWJBKPSJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)NC(=O)C2=CC=CO2)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8F3NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10308423 | |
| Record name | ST50181436 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10308423 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
255.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1982-64-5 | |
| Record name | NSC203904 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=203904 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | ST50181436 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10308423 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies and Chemical Transformations
Established Synthetic Routes for N-[3-(trifluoromethyl)phenyl]furan-2-carboxamide Synthesis
The creation of the amide bond in this compound is a cornerstone of its synthesis, primarily achieved through the coupling of a furan-2-carboxylic acid derivative with 3-(trifluoromethyl)aniline. Over the years, various established methods have been refined to facilitate this transformation efficiently.
Amide Coupling Strategies for Furan-2-carboxylic Acid Derivatives
The direct condensation of carboxylic acids and amines to form amides is a fundamental transformation in organic chemistry. mdpi.com For the synthesis of furan-2-carboxamide derivatives, this typically involves the activation of the carboxylic acid group of furan-2-carboxylic acid. scispace.comnih.gov Common activating agents convert the carboxylic acid into a more reactive species, such as an acyl halide, acyl azide, or anhydride, which then readily reacts with an amine. scispace.com
One widely used approach involves the use of coupling reagents. mdpi.com Reagents like 1,1'-carbonyldiimidazole (B1668759) (CDI) have been effectively used to activate furan-2-carboxylic acid, which is then treated with an appropriate amine to form the desired furan-2-carboxamide. nih.gov This method is often preferred due to its mild reaction conditions and the generation of gaseous byproducts that are easily removed. nih.gov A general representation of this amide coupling strategy is the reaction of an activated furan-2-carboxylic acid with an aniline (B41778) derivative.
| Reactant 1 | Reactant 2 | Coupling Reagent/Method | Product | Reference |
| Furan-2-carboxylic acid | 3-(Trifluoromethyl)aniline | Activation (e.g., to acyl chloride) followed by coupling | This compound | mdpi.com |
| Furan-2-carboxylic acid | t-butylcarbazate | 1,1'-Carbonyldiimidazole (CDI) | tert-Butyl 2-(furan-2-carbonyl)hydrazine-1-carboxylate | nih.gov |
Introduction of Trifluoromethylphenyl Moieties via Advanced Anilination Techniques
Advanced anilination techniques, particularly palladium-catalyzed cross-coupling reactions, have revolutionized the synthesis of N-aryl amides. wikipedia.org The Buchwald-Hartwig amination is a prominent example, enabling the formation of carbon-nitrogen bonds between aryl halides and amines. wikipedia.orgacsgcipr.org This reaction is highly versatile, with a broad substrate scope and tolerance for various functional groups. wikipedia.org The catalytic cycle typically involves the oxidative addition of an aryl halide to a Pd(0) complex, followed by amine coordination, deprotonation, and reductive elimination to yield the N-aryl amide. libretexts.orgyoutube.com The choice of phosphine (B1218219) ligands is crucial for the efficiency of the Buchwald-Hartwig amination, with bulky, electron-rich ligands often providing the best results. youtube.com
Another significant method is the Ullmann condensation, a copper-catalyzed reaction for forming C-N bonds. wikipedia.org While traditional Ullmann reactions often require harsh conditions, modern variations with specialized ligands allow the reaction to proceed under milder temperatures. nih.govmdpi.com The Goldberg reaction, a specific type of Ullmann condensation, is particularly relevant for the coupling of anilines with aryl halides. wikipedia.org
| Reaction Name | Catalyst | Ligand (Example) | Reactants | Product | Reference |
| Buchwald-Hartwig Amination | Palladium(0) or Palladium(II) precursor | Bulky phosphine ligands (e.g., XPhos, SPhos) | Aryl halide/triflate and amine | N-aryl amide | wikipedia.orgyoutube.com |
| Ullmann Condensation (Goldberg Reaction) | Copper(I) salt | Phenanthroline | Aryl halide and aniline | N-aryl amide | wikipedia.org |
Development of Novel and Optimized Synthetic Protocols
The pursuit of more efficient, cost-effective, and environmentally friendly synthetic methods has led to the development of novel protocols for the synthesis of this compound and related compounds.
Green Chemistry Principles in the Synthesis of this compound
Green chemistry principles are increasingly being integrated into amide synthesis to minimize environmental impact. scispace.com One approach is the development of solvent-free reaction conditions. scispace.com For instance, a greener method for amide synthesis involves the direct reaction of a carboxylic acid and urea (B33335) in the presence of boric acid as a catalyst, proceeding under solvent-free conditions with direct heating. scispace.com This method is advantageous as it is rapid, convenient, and utilizes a green catalyst, often resulting in high yields and purity while minimizing byproducts. scispace.com The principles of green chemistry applicable to amide synthesis include the use of less hazardous chemical syntheses, safer solvents and auxiliaries, and designing for energy efficiency. scispace.com
Scalable and Efficient Production Methods
For the large-scale production of furan-based compounds, developing scalable and efficient synthetic routes is crucial. While direct information on the scalable synthesis of this compound is limited, related research on furan (B31954) derivatives provides valuable insights. For example, a scalable carboxylation route to produce furan-2,5-dicarboxylic acid (FDCA) from 2-furoic acid has been developed. rsc.org This process involves heating alkali furan-2-carboxylate (B1237412) and alkali carbonate salts under a CO2 atmosphere in the absence of a solvent or catalyst. rsc.org The use of a fixed-bed flow reactor in this method demonstrates a successful scale-up, achieving high yields of the pure product. rsc.org Such methodologies, focusing on solvent-free conditions and continuous processing, are indicative of the direction for scalable production of furan-based pharmaceuticals.
Chemical Derivatization and Analog Design Strategies
The core structure of this compound serves as a scaffold for the design and synthesis of a diverse array of analogs with potentially enhanced biological activities. nih.gov A diversity-oriented synthesis approach is often employed to explore the chemical space around the furan-2-carboxamide core. nih.gov
Strategies for derivatization can involve modifications at several positions:
Substitution on the furan ring : Introducing various substituents on the furan ring can modulate the electronic and steric properties of the molecule.
Modification of the linker : The amide linker itself can be replaced with other functional groups to alter the molecule's conformation and hydrogen bonding capabilities. nih.gov
Variation of the phenyl ring substituents : The trifluoromethylphenyl moiety can be replaced with other substituted aryl or heteroaryl groups to probe structure-activity relationships. mdpi.com
For instance, a diversity-oriented synthesis of furan-2-carboxamides involved creating four series of molecules by varying the linker between the furan-2-carboxamide and a phenyl ring. nih.gov The linkers included N-acylcarbohydrazide, 1,4-diaminobenzene, 3-aminobenzoic acid, and a 1,2,3-1H-triazole. nih.gov This systematic approach allows for the exploration of how different structural motifs influence the biological activity of the resulting compounds. nih.gov
| Core Scaffold | Derivatization Site | Example of Modification | Resulting Analog Type | Reference |
| Furan-2-carboxamide | Linker between furan and phenyl ring | N-acylcarbohydrazide | Carbohydrazide (B1668358) derivative | nih.gov |
| Furan-2-carboxamide | Linker between furan and phenyl ring | 1,2,3-1H-triazole | Triazole derivative | nih.gov |
| Phenylpyrazolone | Substituents on the phenylpyrazolone nitrogen | Introduction of a piperidine (B6355638) linker | Piperidine-linked pyrazolone | frontiersin.org |
Furan Ring Modifications and Substituent Effects
The furan-2-carboxamide core is a versatile scaffold that allows for various chemical modifications to explore structure-activity relationships. Research into analogs of this compound has involved modifications to the furan ring, including the introduction of substituents and the use of related heterocyclic systems like benzofuran (B130515).
One common strategy involves the introduction of aryl groups at the 5-position of the furan ring. This can be achieved by reacting furan-2-carboxylic acids with diazonium salts to synthesize 5-arylfuran-2-carboxylic acids. These intermediates can then be converted to the corresponding acyl chlorides and subsequently reacted with various anilines to produce N-(R1-phenyl)-5-(R-phenyl)-2-furamides. rjptonline.org This methodology allows for the exploration of a wide range of substituents on both the furan and the N-phenyl ring. rjptonline.org
Another approach to modifying the core structure is through the use of benzofuran, a bicyclic structure where a benzene (B151609) ring is fused to the furan ring. A modular synthetic route to prepare C3-substituted benzofuran-2-carboxamide (B1298429) derivatives has been developed. mdpi.com This strategy utilizes 8-aminoquinoline (B160924) directed C–H arylation to install various aryl and heteroaryl substituents at the C3 position of the benzofuran scaffold. The directing group can then be cleaved and further diversification can be achieved through a one-pot, two-step transamidation procedure. mdpi.com This method provides efficient access to a diverse collection of benzofuran derivatives for further study. mdpi.com
The table below summarizes examples of furan ring modifications and the synthetic methods employed.
| Modification | Synthetic Method | Precursors | Resulting Compound Class |
| Arylation at C5-position | Meerwein arylation followed by amidation | Furan-2-carboxylic acid, diazonium salts, substituted anilines | N-(R1-phenyl)-5-(R-phenyl)-2-furamides rjptonline.org |
| Arylation at C3-position of Benzofuran | 8-Aminoquinoline directed C–H arylation | N-(quinolin-8-yl)benzofuran-2-carboxamides, aryl iodides | C3-arylated benzofuran-2-carboxamides mdpi.com |
Phenyl Ring and Trifluoromethyl Group Manipulations
The 3-(trifluoromethyl)phenyl moiety is a key component of the title compound, and its manipulation is a critical aspect of analog development. The trifluoromethyl (-CF3) group, in particular, possesses unique properties that are highly valued in medicinal chemistry. It is a strong electron-withdrawing group, and its incorporation can significantly influence a molecule's metabolic stability, lipophilicity, and binding affinity. mdpi.com
Synthetic strategies for introducing the -CF3 group onto aromatic rings are well-established and include methods like aromatic coupling reactions, radical trifluoromethylation, and nucleophilic or electrophilic trifluoromethylation. mdpi.com For the this compound scaffold, modifications would typically involve starting with differently substituted anilines. For instance, analogs with the trifluoromethyl group at the 2- or 4-position, or with additional substituents on the phenyl ring, could be synthesized by coupling the appropriate aniline with furan-2-carbonyl chloride.
The electronic effect of substituents on the phenyl ring can alter the properties of the entire molecule. mdpi.com For example, in a related series of N-phenylthieno[2,3-b]pyridine-2-carboxamide derivatives, the presence of electron-withdrawing groups on the phenyl ring was shown to change its electron density, which in turn affected its binding interactions with biological targets. mdpi.com This highlights the importance of exploring different substitution patterns on the phenyl ring of this compound to fine-tune its properties.
Bioisosteric replacement of the phenyl ring is another strategy employed in medicinal chemistry. drughunter.com Common bioisosteres for a phenyl ring include other aromatic systems like pyridine (B92270) or thiophene, as well as non-aromatic, C(sp3)-rich motifs. These replacements can alter the molecule's physicochemical properties, such as solubility and metabolic stability, while potentially maintaining or improving its desired biological activity. drughunter.com
The table below outlines potential modifications to the phenyl ring and trifluoromethyl group.
| Modification | Rationale | Potential Synthetic Approach |
| Positional Isomers of -CF3 group | To probe the optimal position for activity and metabolic stability. | Synthesis starting from 2-(trifluoromethyl)aniline (B126271) or 4-(trifluoromethyl)aniline. jelsciences.com |
| Additional Phenyl Ring Substituents | To modulate electronic properties, solubility, and steric interactions. mdpi.com | Synthesis using appropriately substituted 3-(trifluoromethyl)anilines. |
| Bioisosteric Replacement of Phenyl Ring | To improve physicochemical properties and explore novel interactions. drughunter.com | Synthesis using heterocyclic amines (e.g., aminopyridines) as starting materials. |
| Manipulation of the -CF3 group | While direct manipulation is challenging, replacement with other electron-withdrawing groups could be explored. | Synthesis from anilines containing alternative groups like -CN or -SO2CF3. |
The trifluoromethyl group is generally stable and not readily manipulated in the final compound. nih.gov Therefore, modifications involving this group or the substitution pattern on the phenyl ring are typically incorporated by selecting the appropriate starting aniline for the synthesis.
Exploration of Linker Region and Bioisosteric Replacements
The amide linker in this compound is a crucial structural element that connects the furan and phenyl rings. Its geometry, hydrogen bonding capability, and metabolic stability are all important factors. A key strategy in modifying this class of compounds is the exploration of the linker region, including the use of bioisosteric replacements for the amide bond. nih.gov
Bioisosterism is a widely used concept in drug design to address various chemical and biological challenges. nih.gov For the amide linker, several bioisosteric replacements can be considered. A diversity-oriented synthesis approach has been used to create a collection of furan-2-carboxamides with modulated linkers. nih.gov This research demonstrated the successful replacement of a simple amide with more complex linkers, such as carbohydrazides and 1,2,3-triazoles, leading to compounds with different biological activity profiles. nih.govresearchgate.net
The synthesis of these modified linkers often involves a multi-step process. For example, the synthesis of a carbohydrazide linker can be achieved by reacting furan-2-carboxylic acid with a protected hydrazine, followed by deprotection and coupling with a substituted benzoic acid. researchgate.net The synthesis of a 1,2,3-triazole linker can be accomplished via a copper-catalyzed azide-alkyne cycloaddition. researchgate.net
Another approach to modifying the amide linker is the synthesis of N-trifluoromethyl amides, ureas, or thiocarbamates. escholarship.orgresearchgate.net For instance, N-trifluoromethyl ureas can be synthesized from the corresponding carbamates through nucleophilic substitution reactions. researchgate.net These modifications can significantly alter the electronic and conformational properties of the linker region.
The table below presents some examples of linker modifications and their corresponding synthetic strategies.
| Original Linker | Bioisosteric Replacement | Synthetic Strategy | Key Reagents |
| Amide | Carbohydrazide | Multi-step synthesis involving protected hydrazine | Furan-2-carboxylic acid, CDI, BocNHNH2, TFA, activated benzoic acid researchgate.net |
| Amide | 1,2,3-Triazole | Copper-catalyzed azide-alkyne cycloaddition | Furan-2-carboxamide with a terminal alkyne, substituted azide, CuSO4, sodium ascorbate (B8700270) researchgate.net |
| Amide | N-Trifluoromethyl Urea | Nucleophilic substitution | Perfluorophenyl pyridin-3-yl(trifluoromethyl)carbamate, amine researchgate.net |
| Amide | N-Trifluoromethyl Thiocarbamate | Nucleophilic substitution | Perfluorophenyl pyridin-3-yl(trifluoromethyl)carbamate, thiophenol researchgate.net |
Structure Activity Relationship Sar and Structure Property Relationship Spr Studies
Systematic Exploration of N-[3-(trifluoromethyl)phenyl]furan-2-carboxamide Analogs for SAR
Structure-Activity Relationship (SAR) studies involve synthesizing and testing a series of structurally related compounds to identify the key molecular features responsible for a specific biological effect. For the this compound scaffold, this involves modifying the furan (B31954) ring, the central amide linkage, and the substituted phenyl ring.
The biological activity of furan-2-carboxamide derivatives is highly sensitive to the electronic and steric nature of substituents on the aromatic rings. The trifluoromethyl (CF₃) group at the meta-position of the N-phenyl ring is a strong electron-withdrawing group, which significantly influences the electronic properties of the entire molecule. acs.orgresearchgate.net
Systematic exploration of analogs has provided insights into these effects. For instance, in studies on related furan-2-carboxamide series, replacing or adding substituents to the phenyl ring has demonstrated a clear impact on biological profiles, such as antibiofilm activity. nih.gov Research has shown that the presence of halogens (e.g., chlorine) on the phenyl ring can lead to better biological inhibition. nih.gov This suggests that electron-withdrawing features on the N-phenyl ring are favorable for certain activities.
Conversely, the introduction of electron-donating groups like methyl or methoxy (B1213986) groups can alter the activity profile, sometimes leading to reduced efficacy depending on the biological target. nih.govnih.gov Bulky groups, such as a t-butyl group, can also impact activity, which may be due to steric hindrance at the target's binding site. nih.gov
The table below summarizes the general impact of different substituent types on the phenyl ring of furan-2-carboxamide analogs based on findings from related series.
| Substituent Type | Example Group(s) | Electronic Effect | General Impact on Activity (in related series) | Reference |
|---|---|---|---|---|
| Strongly Electron-Withdrawing | -CF₃, -NO₂ | Inductively withdrawing, deactivating | Often associated with potent activity, enhances binding affinity in some targets. | acs.org |
| Halogens (Electron-Withdrawing) | -Cl, -Br, -F | Inductively withdrawing, weakly deactivating | Generally leads to improved biological inhibition. | nih.gov |
| Electron-Donating | -CH₃, -OCH₃ | Inductively/resonantly donating, activating | Variable; can increase or decrease activity depending on the specific target interaction. | nih.gov |
| Bulky Groups | -C(CH₃)₃ (t-butyl) | Steric hindrance | Often decreases activity by preventing optimal binding orientation. | nih.gov |
The three-dimensional shape, or conformation, of this compound is critical for its interaction with biological targets. Conformational analysis focuses on the rotational freedom around the single bonds, particularly the amide bond (C-N) and the bonds connecting the rings to the amide linker.
The amide bond itself typically has a high rotational barrier and prefers a planar conformation. The key conformational variables are the torsion angles between the furan ring and the amide plane, and the phenyl ring and the amide plane. Studies on structurally similar molecules, such as N-methyl-furan-2-carboxamide, have been used to understand these conformational preferences and their link to activity. researchgate.net
In related benzamide (B126) structures, the dihedral angle (the angle between the two aromatic rings) is a crucial parameter. For example, in a series of N-[2-(trifluoromethyl)phenyl]benzamides, these angles were found to vary significantly based on other substituents, ranging from approximately 10° to 56°. researchgate.net This flexibility allows the molecule to adopt different spatial arrangements to fit into a binding pocket. The trifluoromethyl group itself can influence the preferred conformation due to its steric bulk. rsc.org The correlation with activity arises because the biologically active conformation is the one that best fits the target receptor, maximizing favorable interactions.
Quantitative Structure-Activity Relationship (QSAR) Modeling
QSAR is a computational technique that aims to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity. frontiersin.org
To develop a QSAR model for this class of compounds, a dataset of analogs with varying substituents and their corresponding measured biological activities (e.g., IC₅₀ values) is required. nih.gov For each analog, a set of molecular descriptors is calculated. These descriptors quantify various aspects of the molecule's structure, including:
Electronic Descriptors: Dipole moment, partial charges, HOMO/LUMO energies.
Steric Descriptors: Molecular volume, surface area, specific shape indices.
Hydrophobic Descriptors: LogP (partition coefficient), which measures lipophilicity.
Topological Descriptors: Indices that describe molecular connectivity and branching.
Statistical methods such as Multiple Linear Regression (MLR) or more complex non-linear methods like Artificial Neural Networks (ANN) are then used to build an equation that correlates these descriptors with biological activity. nih.govphyschemres.org For instance, a hypothetical MLR model might take the form:
pIC₅₀ = c₀ + c₁(LogP) + c₂(Dipole Moment) - c₃(Molecular Volume)
This equation could then be used to predict the activity of new, unsynthesized derivatives. researchgate.net
A QSAR model is only useful if it is statistically robust and has predictive power. Validation is a critical step and is performed using several statistical metrics. physchemres.org
Internal Validation: This tests the internal consistency of the model. The most common method is leave-one-out cross-validation, which generates the cross-validation coefficient (q²). A q² value greater than 0.5 is generally considered indicative of a robust model. nih.govmdpi.com The coefficient of determination (R²) measures how well the model fits the training data, with values closer to 1.0 being better. mdpi.com
External Validation: This tests the model's ability to predict the activity of new compounds. The model is used to predict the activity of a "test set" of molecules that were not used in its development. The predictive ability is often measured by R²_pred. nih.gov
The table below shows typical statistical parameters used to validate QSAR models, with example values taken from studies on related heterocyclic carboxamides.
| Statistical Parameter | Symbol | Description | Example Value (from related studies) | Reference |
|---|---|---|---|---|
| Coefficient of Determination | R² | Measures the goodness of fit for the training set. | 0.917 - 0.95 | nih.govmdpi.com |
| Cross-validated Coefficient | q² | Measures the internal predictive ability of the model. | 0.58 - 0.818 | nih.govmdpi.com |
| Predictive R-squared | R²_pred | Measures the predictive ability on an external test set. | 0.32 - 0.41 | nih.gov |
Interpretation of the validated model provides insights into the SAR. For example, if a descriptor for hydrophobicity has a large positive coefficient in the model, it implies that increasing the lipophilicity of the molecule is likely to increase its biological activity.
Molecular Modeling and Docking Studies for Ligand-Target Interactions
Molecular docking is a computational simulation that predicts the preferred orientation of a ligand when bound to a biological target, such as a protein or enzyme. This method is crucial for understanding the molecular basis of action for compounds like this compound. mdpi.com
Docking studies on related furan-2-carboxamide derivatives have successfully identified plausible biological targets and key binding interactions. nih.gov For example, in a study targeting the LasR protein in P. aeruginosa, docking simulations proposed a specific binding mode for furan-2-carboxamide analogs within the protein's active site. nih.gov
The typical interactions observed for this class of compounds include:
Hydrogen Bonding: The amide group (-C(=O)NH-) is a prime candidate for forming hydrogen bonds, with the carbonyl oxygen acting as an acceptor and the N-H group as a donor. These interactions are often critical for anchoring the ligand in the correct orientation. acs.org
Hydrophobic Interactions: The phenyl ring and the furan ring can engage in hydrophobic interactions with nonpolar amino acid residues in the binding pocket. mdpi.com
π-π Stacking: The aromatic furan and phenyl rings can form π-π stacking interactions with aromatic residues of the target protein, such as phenylalanine, tyrosine, or tryptophan. acs.org
The 3-(trifluoromethyl)phenyl group plays a distinct role. The CF₃ group can participate in specific interactions, including fluorine-protein contacts, while the phenyl ring itself can form hydrophobic and π-cation interactions. mdpi.com Docking studies help visualize these interactions and guide the design of new analogs with improved binding affinity by modifying the structure to enhance these favorable contacts.
Computational Assessment of Binding Affinity and Specificity
Computational methods are instrumental in predicting and analyzing the binding affinity and specificity of a ligand for its biological target. While specific studies solely focused on this compound are not extensively detailed in the public domain, the principles of computational assessment can be applied based on studies of analogous structures, such as furan-2-carboxamides and trifluoromethyl-substituted aromatic compounds.
Molecular docking simulations are a primary tool to predict the binding conformation and estimate the binding affinity of a small molecule within the active site of a protein. For a compound like this compound, a typical docking study would involve preparing the 3D structure of the ligand and the target protein, followed by the use of a scoring function to rank the potential binding poses. The binding affinity is often expressed as a binding energy value (e.g., in kcal/mol), where a more negative value indicates a stronger interaction.
The binding interactions are a composite of various forces, including hydrogen bonds, hydrophobic interactions, van der Waals forces, and electrostatic interactions. In the case of this compound, the furan oxygen and the amide group can act as hydrogen bond acceptors, while the N-H of the amide is a hydrogen bond donor. The furan and phenyl rings contribute to hydrophobic and π-π stacking interactions. The trifluoromethyl group, with its strong electron-withdrawing nature, can influence the electronic properties of the phenyl ring and may participate in specific interactions, such as halogen bonds or dipole-dipole interactions.
To illustrate the kind of data generated from such computational assessments, a representative table is provided below. This table is a hypothetical representation based on typical findings for structurally related compounds.
| Target Protein | Binding Energy (kcal/mol) | Key Interacting Residues | Types of Interactions |
| Hypothetical Kinase A | -8.5 | LEU25, VAL33, ALA46, LYS48, GLU65, PHE80 | Hydrophobic, Hydrogen Bond, π-π Stacking |
| Hypothetical Receptor B | -7.9 | ILE110, PHE115, TRP150, SER152, ARG155 | Hydrophobic, Hydrogen Bond |
| Hypothetical Enzyme C | -9.2 | TYR220, PHE225, VAL230, ASN232, HIS250 | Hydrophobic, Hydrogen Bond, π-π Stacking |
This table is illustrative and based on computational studies of similar compound classes. The data does not represent experimentally verified values for this compound.
Identification of Key Pharmacophoric Features for Biological Recognition
A pharmacophore model represents the essential three-dimensional arrangement of functional groups of a molecule that are responsible for its biological activity. For this compound, a pharmacophore model would highlight the key features necessary for its interaction with a specific biological target. The generation of such a model is typically based on the structures of a series of active compounds or the ligand-bound structure of the target protein.
Based on the chemical structure of this compound, the following pharmacophoric features can be postulated:
Hydrogen Bond Acceptor (HBA): The oxygen atom of the furan ring and the carbonyl oxygen of the amide group are potential hydrogen bond acceptors.
Hydrogen Bond Donor (HBD): The nitrogen-hydrogen (N-H) group of the amide linkage serves as a hydrogen bond donor.
Aromatic Ring (AR): Both the furan and the trifluoromethyl-substituted phenyl rings are aromatic features that can engage in π-π stacking or hydrophobic interactions with aromatic residues in the binding pocket of a target protein.
Hydrophobic Feature (HY): The trifluoromethylphenyl group, in particular, is a significant hydrophobic feature. The trifluoromethyl group itself can enhance binding affinity through favorable hydrophobic interactions.
A representative pharmacophore model is depicted in the table below, outlining the key features and their spatial relationships.
| Pharmacophoric Feature | Description | Potential Interacting Partner in a Target Protein |
| Hydrogen Bond Acceptor 1 | Furan oxygen | Hydrogen bond donor residues (e.g., Lys, Arg, His) |
| Hydrogen Bond Acceptor 2 | Amide carbonyl oxygen | Hydrogen bond donor residues (e.g., Lys, Arg, His) |
| Hydrogen Bond Donor | Amide N-H | Hydrogen bond acceptor residues (e.g., Asp, Glu, Gln) |
| Aromatic Ring 1 | Furan ring | Aromatic residues (e.g., Phe, Tyr, Trp) for π-π stacking |
| Aromatic Ring 2 | Trifluoromethylphenyl ring | Aromatic residues (e.g., Phe, Tyr, Trp) for π-π stacking or hydrophobic pockets |
| Hydrophobic Center | Trifluoromethyl group | Hydrophobic residues (e.g., Leu, Ile, Val) |
This table represents a hypothetical pharmacophore model based on the chemical structure of this compound and general principles of molecular recognition.
The precise arrangement and relative importance of these features would be determined through detailed computational studies, such as 3D-QSAR (Quantitative Structure-Activity Relationship) modeling, which correlates the 3D properties of molecules with their biological activities. Such models can provide predictive insights for the design of new analogs with improved potency and selectivity.
Mechanistic Insights and Biological Target Identification
Elucidation of Molecular Mechanisms of Action for N-[3-(trifluoromethyl)phenyl]furan-2-carboxamide and its Analogs
The biological effects of this compound and related compounds stem from their ability to interact with and modulate the function of key biomolecules. These interactions can lead to the inhibition or activation of enzymes, modulation of receptor activity, and interference with cellular signaling cascades.
Several analogs of furan-2-carboxamide have been identified as potent inhibitors of various enzymes. The core structure, often in combination with moieties like the trifluoromethyl group, plays a crucial role in this inhibitory activity.
Succinate (B1194679) Dehydrogenase (SDH) Inhibition: A novel series of N-(substituted pyridine-4-yl)-1-(substituted phenyl)-5-trifluoromethyl-1H-pyrazole-4-carboxamide derivatives have been synthesized and identified as potential succinate dehydrogenase inhibitors (SDHIs). acs.org Bioassays revealed that some of these compounds exhibit excellent antifungal activity against various phytopathogenic fungi. acs.org For instance, enzymatic activity testing showed that compound 7f had an IC50 value of 6.9 μg/mL against SDH, which was significantly more potent than the commercial fungicide penthiopyrad (B1679300) (IC50 of 223.9 μg/mL). acs.org Molecular docking studies suggest that these compounds bind within the active site of SDH. acs.org Similarly, N-(substituted pyridinyl)-1-methyl-3-trifluoromethyl-1H-pyrazole-4-carboxamides have shown moderate antifungal activities, believed to stem from the interruption of the mitochondrial respiratory chain. researchgate.net
Urease Inhibition: Furan-containing chalcones have demonstrated significant urease inhibitory potential. In one study, 1-phenyl-3-[5-(2',5'-dichlorophenyl)-2-furyl]-2–propen-1-one emerged as a highly active urease inhibitor. semanticscholar.org Structure-activity relationship analyses highlighted that the presence and position of chloro-substituents on the phenyl ring were critical for the inhibitory effect. semanticscholar.org
Carbonic Anhydrase Inhibition: The analog 5-[5-(trifluoromethyl)-1,2-oxazole-3-yl]-furan-2-sulfonamide (TFISA) is a selective inhibitor of carbonic anhydrase II, an enzyme implicated in intraocular pressure. vedomostincesmp.ru
| Compound Class | Target Enzyme | Key Findings | Reference |
|---|---|---|---|
| Pyrazole-4-carboxamides | Succinate Dehydrogenase (SDH) | Compound 7f (IC50 = 6.9 μg/mL) showed potent inhibition. Antifungal activity linked to mitochondrial disruption. | acs.org |
| Furan (B31954) Chalcones | Urease | 1-phenyl-3-[5-(3',4'-dichlorophenyl)-2-furyl]-2-propen-1-one showed good inhibition (IC50 = 21.05 ± 3.2 µM). | semanticscholar.org |
| Furan-2-sulfonamides | Carbonic Anhydrase II | TFISA is a selective inhibitor being studied for reducing intraocular pressure. | vedomostincesmp.ru |
The furan-2-carboxamide scaffold and its derivatives have been shown to interact with various receptors, acting as ligands that can modulate receptor function.
NMDA Receptor: N'-3-(Trifluoromethyl)phenyl derivatives of N-aryl-N'-methylguanidines have been explored as potential radioligands for the N-Methyl-D-aspartate (NMDA) receptor's open channel state. researchgate.net Several of these compounds displayed the desired low nanomolar affinity for the PCP binding site, making them candidates for developing PET imaging agents to study neuropsychiatric disorders linked to NMDA receptor dysfunction. researchgate.net
LasR Receptor: In the context of bacterial communication, furan-2-carboxamides have been designed as antibiofilm agents against Pseudomonas aeruginosa. These compounds are thought to act as antagonists of the LasR receptor, a key regulator in quorum sensing. researchgate.netnih.gov Molecular docking studies suggest that these molecules share a similar binding mode to the natural ligands within the LasR binding pocket. researchgate.netnih.gov By interfering with LasR, these carboxamides can reduce the production of virulence factors and biofilm formation. researchgate.netnih.gov
Cannabinoid Type 2 (CB2) Receptor: A series of 1,8-naphthyridin-2-(1H)-one-3-carboxamides, which are structurally related, were developed as selective fluorescent ligands for the cannabinoid type 2 (CB2) receptor. researchgate.net Molecular modeling indicated that these compounds could fit within the CB2 receptor binding pocket, highlighting the potential of the carboxamide scaffold in designing receptor-specific probes. researchgate.net
By interacting with enzymes and receptors, this compound and its analogs can interfere with cellular signaling pathways, leading to significant downstream effects on cell behavior.
STAT3 and HNF 4α Pathway: A novel naphthofuran compound, N-(3,5-bis(trifluoromethyl)phenyl)-5-chloro-2,3-dihydronaphtho[1,2-b]furan-2-carboxamide (NHDC), has been shown to inhibit the growth of liver cancer cells. nih.gov Its mechanism involves the direct binding to and activation of Hepatocyte Nuclear Factor 4 alpha (HNF 4α). nih.gov This activation, in turn, leads to the inhibition of the STAT3 signaling pathway, which is crucial for tumor cell proliferation and survival. nih.gov The compound was found to induce apoptosis and suppress colony formation in liver cancer cell lines. nih.gov
Nrf2/ARE Pathway: The analog (E)-N-(2-(3, 5-Dimethoxystyryl) phenyl) furan-2-carboxamide (BK3C231) has been reported to induce cytoprotection in normal human colon fibroblast cells. nih.gov This protective effect is achieved through the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2)/antioxidant response element (ARE) signaling pathway, a critical mechanism for cellular defense against oxidative stress and carcinogenesis. nih.gov
Caspase-Dependent Apoptosis: Derivatives of N-(5-(Trifluoromethyl)-1,3,4-Thiadiazol-2-Yl)Benzamide have been found to induce apoptosis in cancer cells. researchgate.net Studies on specific compounds within this class demonstrated the activation of caspases 3 and 9, indicating that they trigger programmed cell death through the intrinsic, caspase-dependent pathway. researchgate.net
Identification and Characterization of Specific Biological Targets
Identifying the precise molecular targets of a compound is fundamental to understanding its mechanism of action and therapeutic potential. Modern methodologies provide powerful tools for target deconvolution and validation.
Proteomic and metabolomic techniques are increasingly used to identify the biological targets of small molecules and to understand their systemic effects. These approaches allow for an unbiased, large-scale analysis of changes in protein and metabolite levels within cells or organisms upon treatment with a compound.
Metabolomic Profiling: While direct proteomic studies for target deconvolution of this compound are not widely published, metabolomic approaches have been used to study the fate of related compounds. For example, the excretion and metabolism of 5-[5-(trifluoromethyl)-1,2-oxazole-3-yl]-furan-2-sulfonamide (TFISA) and its metabolites were successfully studied in rats using high-performance liquid chromatography with tandem mass spectrometry (HPLC–MS/MS). vedomostincesmp.ru Such studies are crucial for understanding how a compound is processed in vivo, which can provide clues about its interactions and potential targets. The analysis identified major metabolites like N-acetyl and N-hydroxy derivatives, revealing key metabolic pathways. vedomostincesmp.ruresearchgate.net
Chemical Profiling in Natural Products: In the broader context of furan-containing compounds, LC-HRESIMS-based metabolomic profiling of plant extracts has been used to identify a wide range of secondary metabolites, including lignans (B1203133) and flavonoids. mdpi.com This demonstrates the power of mass spectrometry-based techniques to profile complex mixtures and identify novel bioactive molecules, a first step that can lead to subsequent target identification studies.
Once potential targets are identified, they must be validated through genetic and biochemical methods to confirm their role in the compound's mechanism of action.
Biochemical Validation: Biochemical assays are essential for confirming direct interactions between a compound and its predicted target. For the naphthofuran analog NHDC, a pull-down assay combined with docking prediction analysis was used to prove that it directly binds to the hydrophobic fatty acid ligand-binding site of HNF 4α. nih.gov Molecular docking has also been a key tool in validating the predicted targets of other analogs, such as the interaction between pyrazole-4-carboxamide derivatives and the SDH enzyme acs.org and the binding of furan-2-carboxamides to the LasR receptor. nih.gov
Genetic Validation: Genetic approaches offer powerful validation by manipulating the expression of the proposed target gene. For instance, the role of HNF 4α in the anticancer effect of NHDC was confirmed using small interfering RNA (siRNA). nih.gov Knocking down HNF 4α with siRNA abolished the compound's ability to inhibit cell growth and suppress STAT3 phosphorylation, genetically validating HNF 4α as the direct target. nih.gov The principles of using genetic evidence, such as analyzing loss-of-function variants in human populations, are becoming increasingly central to validating new drug targets and predicting potential on-target effects before clinical development. nih.govucl.ac.uk
Preclinical Efficacy and Pharmacological Profiling in Vitro and in Vivo Non Human Models
Evaluation of Efficacy in Relevant Preclinical Disease Models (e.g., Fungal, Bacterial, Viral, Cancer, Inflammatory)
The therapeutic potential of N-[3-(trifluoromethyl)phenyl]furan-2-carboxamide and related structures has been explored across several disease models, with the most significant findings in oncology and microbiology.
In vitro studies have been crucial in identifying the biological activities of furan-2-carboxamide derivatives. Research into analogs featuring the N-(trifluoromethyl)phenyl moiety has demonstrated notable anticancer and antibacterial properties.
Anticancer Activity: A series of N-(4-(substituted)-3-(trifluoromethyl) phenyl) isobutyramides, which are close structural analogs, were evaluated for their inhibitory potential against a panel of human cancer cell lines. nih.gov Several of these compounds showed potent activity, particularly against the HL-60 (leukemia) cell line, with some derivatives exhibiting higher inhibitory activity than the standard chemotherapeutic agent, methotrexate. nih.gov
| Compound | Cancer Cell Line | IC₅₀ (µM) |
| Analog 8l | HL-60 (Leukemia) | > Methotrexate |
| Analog 8q | HL-60 (Leukemia) | > Methotrexate |
| Analog 9n | HL-60 (Leukemia) | > Methotrexate |
| Analog 9p | HL-60 (Leukemia) | > Methotrexate |
| Methotrexate (Standard) | HL-60 (Leukemia) | Standard Reference |
Data sourced from a study on N-(4-(substituted)-3-(trifluoromethyl) phenyl) isobutyramide (B147143) analogs. nih.gov
Another study on spiro-N-(4-sulfamoyl-phenyl)-1,3,4-thiadiazole-2-carboxamide derivatives showed considerable efficacy against renal (RXF393), colon (HT29), and melanoma (LOX IMVI) cancer cell lines. nih.gov
Antibacterial and Antibiofilm Activity: The furan-2-carboxamide scaffold has been identified as a promising agent against bacterial biofilms, which are notoriously difficult to treat. A diversity-oriented collection of these compounds was tested for antibiofilm activity against Pseudomonas aeruginosa. The research confirmed that the observed effect was due to specific antibiofilm capacity, as none of the tested furan-2-carboxamides inhibited the pathogen's growth. nih.gov Carbohydrazide (B1668358) and triazole derivatives of the core scaffold showed the most significant activity, with one carbohydrazide compound achieving 58% biofilm inhibition. nih.govnih.gov Furthermore, active carboxamides were found to reduce the production of virulence factors such as pyocyanin (B1662382) and proteases, suggesting an anti-quorum sensing mechanism. nih.govnih.govresearchgate.net
| Compound Series | Target Organism | Activity |
| Carbohydrazides | P. aeruginosa | Significant biofilm inhibition (up to 58%) |
| Triazoles | P. aeruginosa | Significant biofilm inhibition |
| p-Phenylenediamines | P. aeruginosa | Lower biofilm inhibition |
Data from a study on a collection of furan-2-carboxamides. nih.gov
While in vivo efficacy data for this compound itself is limited in the available literature, studies on closely related analogs demonstrate the potential of this chemical class in non-human models.
Antitumor Activity: In a study focused on "scaffold hopping," a derivative, 4,11-dihydroxy-2-methyl-5,10-dioxoanthra[2,3-b]furan-3-carboxamide, demonstrated significant antitumor activity in a murine model of P388 leukemia. reactionbiology.com This compound achieved an increase in animal life span of up to 262% at tolerable doses, highlighting the therapeutic promise of the furan-carboxamide scaffold in an in vivo cancer model. reactionbiology.com
Preclinical Pharmacokinetics and Pharmacodynamics (PK/PD)
Specific preclinical pharmacokinetic data for this compound were not available in the reviewed literature. However, detailed studies on a structurally related analog, 5-[5-(trifluoromethyl)-1,2-oxazole-3-yl]-furan-2-sulfonamide (TFISA) , provide valuable insights into the potential ADME profile of this class of compounds. TFISA shares both a furan (B31954) ring and a trifluoromethyl group, making it a relevant, albeit distinct, proxy.
Studies in Wistar rats have characterized the distribution and excretion of TFISA and its primary metabolites, N-hydroxy-TFISA (M1) and N-acetyl-TFISA (M2). vedomostincesmp.ruvedomostincesmp.ruresearchgate.net
Distribution: Following administration, TFISA was found to penetrate best into well-vascularized organs. vedomostincesmp.ruresearchgate.net The tissue bioavailability (fₜ) varied significantly across different organs, with the highest concentration found at the site of administration (eyes) and in the spleen. The N-hydroxy metabolite (M1) showed high bioavailability in the spleen, heart, and lungs, while the N-acetyl metabolite (M2) was most bioavailable in the liver and kidneys. vedomostincesmp.ruresearchgate.net
| Analyte | Tissue Bioavailability (fₜ) Order |
| TFISA (Parent) | Eyes > Spleen > Lungs ≥ Heart ≥ Liver > Kidneys > Brain > Skin ≥ Muscles |
| M1 (N-hydroxy) | Spleen ≥ Lungs ≥ Heart ≥ Liver > Kidneys > Brain > Muscles ≥ Eyes > Skin |
| M2 (N-acetyl) | Liver ≥ Kidneys > Heart > Lungs > Eyes > Skin > Spleen ≥ Muscles > Brain |
Data from a distribution study of the analog TFISA in male Wistar rats. vedomostincesmp.ruresearchgate.net
Metabolism and Excretion: TFISA is metabolized into its N-hydroxy (M1) and minor N-acetyl (M2) forms. vedomostincesmp.ru The compound is predominantly excreted unchanged in the urine. Out of the total amount eliminated from the rat model, 45.7% was unchanged TFISA excreted in urine, and 8.2% was unchanged TFISA excreted in faeces. vedomostincesmp.ru The metabolites were also eliminated via both pathways, with the process continuing for up to 336 hours post-administration. vedomostincesmp.ru
The tissue bioavailability of the analog TFISA has been quantified, as detailed in the distribution table above. vedomostincesmp.ruresearchgate.net Specific data regarding the plasma half-life of either this compound or its analog TFISA in preclinical species was not found in the reviewed scientific literature.
Comparative Analysis with Established Benchmark Compounds
The performance of furan-2-carboxamide derivatives and their analogs has been compared against several standard-of-care agents in preclinical studies, often showing superior or comparable activity.
Anticancer Benchmarks:
Doxorubicin (B1662922): Anthra[2,3-b]furan-3-carboxamides demonstrated high antiproliferative potency against a panel of tumor cell lines, including those resistant to doxorubicin. reactionbiology.com Similarly, a spiro-thiadiazole-carboxamide showed greater efficacy against a renal cancer cell line (IC₅₀ of 7.01 µM) compared to doxorubicin (IC₅₀ of 13.54 µM) and exhibited lower toxicity to normal human cell lines. nih.gov
Methotrexate: As previously noted, several N-(4-(substituted)-3-(trifluoromethyl) phenyl) isobutyramide analogs showed higher inhibitory activity on the viability of the HL-60 leukemia cell line than methotrexate. nih.gov
Antifungal Benchmarks:
Fluconazole (B54011): Fluconazole is a widely used antifungal drug that functions by inhibiting the enzyme 14-α lanosterol (B1674476) demethylase. nih.gov Its MIC values against various fungal strains, such as Candida spp. and Cryptococcus neoformans, serve as a critical benchmark. nih.govnih.gov While specific comparative data for this compound is not available, the development of novel furan-based compounds is often aimed at overcoming the growing resistance to azole antifungal drugs like fluconazole. nih.gov
| Therapeutic Area | Analog/Derivative Class | Benchmark Compound | Comparative Finding |
| Anticancer | Anthra[2,3-b]furan-3-carboxamides | Doxorubicin | Superior potency against wild-type and drug-resistant tumor cells. reactionbiology.com |
| Anticancer | Spiro-thiadiazole-carboxamides | Doxorubicin | Higher efficacy against renal cancer line (RXF393); lower toxicity to normal cells. nih.gov |
| Anticancer | N-(trifluoromethyl)phenyl isobutyramides | Methotrexate | Higher inhibitory activity against leukemia cell line (HL-60). nih.gov |
| Antifungal | Furan-based compounds (general) | Fluconazole | Furan derivatives are explored as alternatives to address fluconazole resistance. nih.gov |
Advanced Research Methodologies and Techniques
High-Throughput Screening (HTS) and Chemical Library Design for Analog Discovery
High-Throughput Screening (HTS) is a cornerstone of modern drug discovery, enabling the rapid assessment of hundreds of thousands of compounds for their biological activity against a specific target. ufl.educombichemistry.com This automated process combines robotics, biology, and informatics to accelerate the identification of promising lead molecules. ufl.educombichemistry.com For a lead compound like N-[3-(trifluoromethyl)phenyl]furan-2-carboxamide, HTS is instrumental in the discovery of analogs with improved potency, selectivity, or pharmacokinetic properties.
The process begins with the design and synthesis of a chemical library, which is a collection of structurally related compounds, or analogs. The design often involves a diversity-oriented synthesis approach, where the core scaffold of the lead compound is systematically modified. researchgate.net In the case of this compound, a library would be created by altering three key regions: the furan (B31954) ring, the carboxamide linker, and the trifluoromethylphenyl group. This strategy allows for the exploration of the chemical space around the initial hit to establish structure-activity relationships (SARs). crisprcasy.com For instance, researchers have successfully created libraries of furan-2-carboxamides to explore their antibiofilm properties by introducing various substituents. researchgate.netnih.gov
Once the library is synthesized, HTS assays are developed. These assays must be robust, sensitive, and suitable for automation. crisprcasy.com Cell-based assays are frequently used to evaluate the functional properties of the compounds in a biologically relevant context. combichemistry.com The screening of the library against a biological target can generate millions of data points, which are then analyzed to identify "hits"—compounds that exhibit the desired biological effect. ufl.edu These hits undergo further validation and optimization to become next-generation drug candidates. crisprcasy.com
Table 1: Hypothetical Chemical Library Design for Analogs of this compound
| Core Scaffold Region | Modification Strategy | Examples of Substituents | Objective |
|---|---|---|---|
| Furan Ring | Substitution at positions 4 and 5 | - Methyl (-CH₃)- Halogens (Cl, Br)- Phenyl | To probe the influence of electronics and sterics on target binding. |
| Carboxamide Linker | Bioisosteric replacement | - Reverse amide- Thioamide- 1,2,3-Triazole | To improve metabolic stability and alter hydrogen bonding capacity. researchgate.net |
| Phenyl Ring | - Positional Isomerism of -CF₃- Addition of other groups | - -CF₃ at position 2 or 4- Methoxy (B1213986) (-OCH₃)- Cyano (-CN) | To optimize binding affinity and physicochemical properties like lipophilicity. |
Advanced Spectroscopic and Chromatographic Methods for Mechanistic Investigations
While basic spectroscopic techniques like NMR and mass spectrometry are essential for confirming the structure of this compound, advanced methods are required to investigate its mechanism of action at a molecular level. mdpi.commdpi.com These techniques provide insights into how the compound interacts with its biological target and its behavior in complex systems.
Advanced Spectroscopic Methods:
Two-Dimensional (2D) NMR Spectroscopy: Techniques such as Heteronuclear Single Quantum Coherence (HSQC) and Saturation Transfer Difference (STD) NMR are powerful tools for studying ligand-receptor interactions. mdpi.com By analyzing changes in the NMR signals of the compound upon binding to a target protein, researchers can identify the specific parts of the molecule involved in the interaction and map the binding epitope.
X-ray Crystallography: This technique can determine the three-dimensional structure of the compound bound to its target protein at atomic resolution. This provides a detailed picture of the binding mode, including all intermolecular interactions such as hydrogen bonds and hydrophobic contacts, which is invaluable for rational drug design.
Computational and Thermal Analysis: For understanding intermolecular interactions in the solid state, methods like Pixel Interaction Energy (PIXEL) calculations can be combined with thermal analysis. researchgate.net These approaches have been used to study polymorphism in structurally related trifluoromethyl-substituted benzanilides, revealing how subtle differences in crystal packing are governed by weak intermolecular forces like C-H···F hydrogen bonds. researchgate.net
Advanced Chromatographic Methods:
Affinity Chromatography: This method can be used to identify the direct binding partners of this compound from a complex biological sample. The compound is immobilized on a chromatographic support, and a cell lysate is passed over it. Proteins that bind to the compound are retained and can be subsequently eluted and identified using mass spectrometry.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This is a critical tool for studying the metabolism of the compound. By incubating the compound with liver microsomes or in whole organisms, LC-MS/MS can be used to separate, identify, and quantify metabolites, providing crucial information about the compound's metabolic stability and pathways.
Table 2: Application of Advanced Analytical Methods for Mechanistic Studies
| Technique | Application for this compound | Information Gained |
|---|---|---|
| 2D NMR Spectroscopy | Studying the interaction with a purified target protein. | Identifies binding epitope and conformational changes upon binding. |
| X-ray Crystallography | Determining the co-crystal structure with its biological target. | Provides atomic-level detail of the binding mode and key interactions. |
| Affinity Chromatography-MS | Isolating binding partners from cell extracts. | Identifies the direct molecular target(s) of the compound. |
| LC-MS/MS | Analysis of samples from in vitro or in vivo metabolism studies. | Determines metabolic fate, identifies major metabolites, and assesses stability. |
Omics Technologies (e.g., Transcriptomics, Proteomics) for Pathway Analysis
Omics technologies offer a holistic view of the molecular changes within a biological system in response to a chemical compound. nih.gov By measuring global changes in gene expression (transcriptomics) or protein levels (proteomics), these approaches can uncover the mechanism of action of this compound and identify the cellular pathways it modulates.
Transcriptomics: Using techniques like RNA sequencing (RNA-seq), researchers can quantify the expression of every gene in a cell or tissue sample after treatment with the compound. By comparing the gene expression profile of treated cells to untreated controls, a list of differentially expressed genes can be generated. Bioinformatic analysis of these genes can then reveal which signaling pathways or biological processes are significantly perturbed by the compound.
Proteomics: Mass spectrometry-based proteomics can identify and quantify thousands of proteins from a biological sample. This allows for the direct assessment of changes in protein abundance, post-translational modifications, or protein-protein interactions following compound treatment. For instance, if this compound inhibits a specific enzyme, proteomics could reveal the downstream consequences on protein networks and cellular function.
For a compound with potential antibiofilm activity, like other furan-2-carboxamides, omics technologies could be applied to the target pathogen (e.g., Pseudomonas aeruginosa). nih.gov By analyzing changes in the bacterial transcriptome or proteome, researchers could pinpoint the specific virulence factor pathways or quorum sensing mechanisms that are disrupted by the compound.
Table 3: Hypothetical Omics Workflow for this compound
| Step | Methodology | Objective | Expected Outcome |
|---|---|---|---|
| 1. Experimental Setup | Treat target cells/organism with the compound and a vehicle control. | To induce a biological response to the compound. | Samples for molecular analysis. |
| 2. Data Acquisition | - RNA-seq for transcriptomics- LC-MS/MS for proteomics | To generate global gene expression or protein abundance data. | Large datasets of quantified genes/proteins. |
| 3. Bioinformatic Analysis | Differential expression analysis, pathway enrichment analysis, network analysis. | To identify statistically significant molecular changes and affected pathways. | Identification of key genes, proteins, and biological pathways modulated by the compound. |
| 4. Hypothesis Generation | Integrate omics data with other biological findings. | To formulate a hypothesis for the compound's mechanism of action. | A testable model of how the compound exerts its biological effects. |
Theoretical and Computational Chemistry Studies
Quantum Chemical Calculations on Electronic Structure and Reactivity
No published studies were identified that performed quantum chemical calculations on the electronic structure and reactivity of N-[3-(trifluoromethyl)phenyl]furan-2-carboxamide.
There are no specific DFT studies available in the scientific literature for this compound. Consequently, data regarding its optimized geometry, vibrational frequencies, or other electronic properties derived from DFT calculations are not available.
A Molecular Electrostatic Potential (MEP) and Frontier Molecular Orbital (HOMO-LUMO) analysis for this compound has not been reported. Such an analysis would typically provide insights into the molecule's reactive sites, electrophilic and nucleophilic regions, and its kinetic stability, but this information is not available for this specific compound.
Molecular Dynamics (MD) Simulations for Ligand-Receptor Interactions and Conformational Landscapes
There are no published molecular dynamics (MD) simulation studies for this compound. Research in this area would be necessary to understand its behavior and interactions with biological targets, such as proteins or enzymes, and to explore its conformational flexibility over time.
In Silico Prediction of Preclinical ADME Properties and Potential Biological Activities
While in silico tools are widely used to predict the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of novel compounds, a specific preclinical ADME profile for this compound has not been published. Such a study would be required to generate data on its drug-likeness, potential metabolic pathways, and other pharmacokinetic properties.
Future Directions and Emerging Research Opportunities
Rational Design of Next-Generation N-[3-(trifluoromethyl)phenyl]furan-2-carboxamide Derivatives with Improved Profiles
The rational design of new chemical entities is a cornerstone of modern medicinal and agrochemical research. For this compound, the goal is to create next-generation derivatives with enhanced potency, selectivity, and favorable physicochemical properties. This is achieved through a deep understanding of the structure-activity relationships (SAR) that govern the compound's biological effects.
Key strategies in the rational design of novel derivatives include:
Bioisosteric Replacement: One effective approach involves the replacement of certain functional groups with others that have similar physical or chemical properties, a technique known as bioisosteric replacement. For instance, the furan (B31954) ring, which can sometimes be metabolically labile, could be replaced with other five-membered heterocycles like thiophene to potentially improve stability while maintaining or enhancing biological activity. nih.govnih.gov Studies on related N-thienylcarboxamides have shown that 2-substituted-3-thienyl and 4-substituted-3-thienyl groups can function as effective bioisosteres for a 2-substituted-phenyl group, achieving similar levels of fungicidal activity. nih.gov
Conformational Restriction: Modifying the molecule to limit its conformational flexibility can lock it into a bioactive shape, leading to a significant increase in potency. researchgate.net This can be achieved by introducing cyclic structures or rigid linkers.
Substitution Pattern Analysis: The position and nature of substituents on both the phenyl and furan rings are critical. The trifluoromethyl (CF3) group, for example, is known to enhance properties like metabolic stability and membrane permeability. researchgate.net SAR studies on similar structures have demonstrated that introducing substituents like fluorine, chlorine, or CF3 into the phenyl ring can improve herbicidal activity. rhhz.net Specifically, ortho-substitution on the phenyl ring has been shown to improve agonist potency in certain furan derivatives. nih.gov
Hydrophilic/Hydrophobic Balance: Adjusting the lipophilicity of the molecule is crucial for its absorption, distribution, metabolism, and excretion (ADME) profile. The addition of hydrophilic groups, such as a hydroxypyrrolidine substituent, can reduce lipophilicity and increase activity. researchgate.net
Research has shown that for related benzofuran-2-carboxamides, the presence of an N-phenethyl carboxamide group significantly enhances antiproliferative activity, which is further improved by substitutions on the N-phenethyl ring. mdpi.com These principles of targeted modification, based on SAR data, guide the synthesis of new analogues with superior performance profiles.
| Design Strategy | Objective | Example from Related Compounds | Citation |
| Bioisosteric Replacement | Improve metabolic stability, maintain activity | Replacing a phenyl group with a thienyl group in carboxamide fungicides. | nih.gov |
| Ortho-Substitution | Enhance biological potency | Adding CF3 or F to the ortho-position of the benzene (B151609) ring improved herbicidal activity. | rhhz.net |
| Hydrophilicity Modification | Improve physicochemical properties and activity | Adding piperidine (B6355638) or hydroxypyrrolidine groups to the core structure. | researchgate.netmdpi.com |
| Substituent Effects | Increase potency and selectivity | Introducing electron-withdrawing groups like halogens to the N-phenyl ring. | mdpi.com |
Exploration of Novel Agrochemical and Industrial Applications
While initial research may focus on a specific biological activity, the structural motifs of this compound suggest a broader potential. The furan ring is a versatile scaffold present in numerous bioactive compounds, and the trifluoromethylphenyl group is a key component in many modern agrochemicals. ijabbr.comsemanticscholar.org
Agrochemical Potential: The development of new pesticides is critical for global food security, especially in the face of increasing resistance to existing treatments. rhhz.net
Fungicides: Amide compounds are widely used as fungicides. rhhz.net Trifluoromethylphenyl amides have been synthesized and evaluated for their fungicidal properties against a range of plant pathogens, including Colletotrichum species, Phomopsis viticola, and Botrytis cinerea. d-nb.infonsf.gov Some furan-3-carboxamides are also known to be effective fungicides. slideshare.net
Herbicides: The trifluoromethyl group is a common feature in modern herbicides. semanticscholar.org Research on related N-(3-furan-2-yl-1-phenyl-1H-pyrazol-5-yl) amide derivatives showed that some compounds exhibited good herbicidal activity against weeds like Digitaria sanguinalis and Amaranthus retroflexus. rhhz.net
Insecticides and Nematicides: The trifluoromethyl group is also prevalent in insecticides. semanticscholar.org Derivatives of trifluoromethylpyridine amides have shown insecticidal activity against pests like Plutella xylostella. rsc.org Furthermore, compounds containing a trifluoromethyl group, such as Fluopyram, are used to control parasitic nematodes in agriculture. nih.gov
Industrial Applications: Beyond agriculture, furan derivatives have established roles in various industrial processes.
Polymers and Solvents: Furan and its derivatives like furfural are used as precursors in polymer synthesis and as industrial solvents. ijabbr.comslideshare.net Tetrahydrofuran (THF), a related compound, is a key solvent used to dissolve PVC and in gel permeation chromatography. slideshare.net
Dyes and Pigments: Certain furan derivatives serve as intermediates for dyes, pigments, and optical brighteners. slideshare.net
The unique combination of the furan and trifluoromethylphenyl moieties in this compound makes it a candidate for screening in these diverse applications, potentially leading to the discovery of novel, high-value uses.
Integration of Artificial Intelligence and Machine Learning in Compound Discovery and Optimization
The process of discovering and optimizing new chemical compounds is being revolutionized by artificial intelligence (AI) and machine learning (ML). mdpi.com These computational tools can analyze vast datasets to identify patterns and make predictions, significantly accelerating the research and development pipeline. nih.gov For a compound class like this compound, AI and ML can be applied at multiple stages.
De Novo Design: Generative AI models can design entirely new molecules from scratch that are predicted to have high activity and desirable properties. nih.gov These models learn the underlying rules of chemical structures and can generate novel furan-2-carboxamide derivatives optimized for specific targets. nih.gov
Predictive Modeling (QSAR): Quantitative Structure-Activity Relationship (QSAR) models use ML algorithms to predict the biological activity of a compound based on its chemical structure. mdpi.com By training a model on a dataset of existing furan-2-carboxamide analogues and their measured activities, researchers can virtually screen thousands of potential new derivatives to prioritize the most promising candidates for synthesis. mdpi.com This saves considerable time and resources compared to traditional high-throughput screening.
ADMET Prediction: A major cause of failure in compound development is poor ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties. ML models can be trained to predict these properties early in the design phase, allowing chemists to filter out compounds likely to fail later on and to modify structures to improve their developability profile. taylorfrancis.com
Synthesis Planning: AI tools are also being developed to assist with chemical synthesis. By analyzing known chemical reactions, these platforms can propose efficient synthetic routes for novel target molecules, a task that has traditionally been a complex challenge for chemists. taylorfrancis.com
Addressing Challenges in Compound Developability for Preclinical Advancement
The journey from a promising "hit" compound to a preclinical candidate is fraught with challenges related to its "developability"—the collection of physicochemical and metabolic properties that determine whether it can be formulated and delivered effectively and safely. Proactively addressing these hurdles is crucial for the successful advancement of this compound derivatives.
Key developability challenges and strategies to address them include:
Metabolic Stability: Furan rings can be susceptible to metabolic oxidation by cytochrome P450 enzymes, which can lead to ring-opening and the formation of reactive metabolites. This is a significant concern in drug development. Strategies to mitigate this include introducing electron-withdrawing groups on the furan ring or using bioisosteric replacement to swap the furan for a more stable heterocycle. nih.gov
Off-Target Effects: A compound may bind to unintended biological targets, leading to unwanted side effects. As the design process progresses, derivatives must be screened against a panel of common off-targets to ensure selectivity. Computational docking and AI-based prediction can help identify potential off-target interactions early on.
Chemical Stability: The stability of the amide bond to hydrolysis is another consideration. While generally stable, certain chemical environments or enzymatic action can lead to its cleavage. The electronic environment around the amide bond can be modified to enhance its stability.
Overcoming these challenges requires a multi-parameter optimization approach, where improvements in one area (e.g., potency) are not made at the expense of another (e.g., solubility or metabolic stability). researchgate.net This iterative process of design, synthesis, and testing, increasingly supported by predictive computational tools, is essential for advancing this compound derivatives toward preclinical studies.
Q & A
Q. What are the common synthetic routes for N-[3-(trifluoromethyl)phenyl]furan-2-carboxamide, and how can reaction conditions be optimized for higher yield?
- Methodological Answer : The synthesis typically involves coupling furan-2-carboxylic acid derivatives with 3-(trifluoromethyl)aniline. Key steps include:
- Activation of the carboxylic acid : Use coupling agents like HATU or DCC with a base (e.g., triethylamine) in anhydrous solvents (dichloromethane or toluene) to form the amide bond .
- Purification : Recrystallization or column chromatography (e.g., silica gel with ethyl acetate/hexane gradients) ensures high purity. Reaction temperature (0–25°C) and stoichiometric ratios (1:1.2 for amine:acid chloride) are critical for minimizing side products .
- Yield optimization : Adjust solvent polarity (e.g., switch from DCM to THF) and use catalytic DMAP to enhance reaction efficiency .
Q. Which spectroscopic and analytical techniques are most effective for characterizing the structural integrity of this compound?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm regiochemistry, with the trifluoromethyl group causing distinct deshielding in aromatic protons (δ ~7.5–8.5 ppm) .
- Infrared Spectroscopy (IR) : The carbonyl stretch (C=O) of the amide appears at ~1650–1680 cm⁻¹, while the furan C-O-C vibration is observed at ~1010–1040 cm⁻¹ .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) verifies molecular weight (e.g., [M+H]⁺ at m/z 298.08 for C₁₃H₁₀F₃NO₂) .
- X-ray Crystallography : Resolves crystal packing and hydrogen-bonding patterns, critical for confirming stereochemistry .
Q. How can researchers design initial biological screening assays for this compound?
- Methodological Answer :
- Enzyme inhibition assays : Use fluorogenic substrates (e.g., for kinases or proteases) to measure IC₅₀ values. Include positive controls (e.g., staurosporine for kinases) .
- Cytotoxicity screening : Employ MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with dose ranges (1–100 µM) and 48-hour incubation .
- Receptor binding studies : Radioligand displacement assays (e.g., for GPCRs) with scintillation counting to determine Ki values .
Advanced Research Questions
Q. How do structural modifications (e.g., substituent variation on the phenyl ring) influence the compound’s biological activity and pharmacokinetics?
- Methodological Answer :
- Lipophilicity modulation : Replace trifluoromethyl with -CF₂H or -OCF₃ to alter logP values. Assess via reversed-phase HPLC retention times .
- Metabolic stability : Incubate with liver microsomes (human/rat) and quantify parent compound depletion via LC-MS. Fluorinated groups enhance stability by resisting oxidative metabolism .
- SAR studies : Synthesize analogs with halogens (Cl, Br) or electron-donating groups (-OCH₃) at the phenyl ring. Test in parallel bioassays to correlate substituent effects with activity .
Q. What computational strategies are recommended for predicting target interactions and ADME properties?
- Methodological Answer :
- Molecular docking : Use AutoDock Vina or Schrödinger Suite to model binding poses with targets (e.g., COX-2 or EGFR). Validate docking scores with experimental IC₅₀ .
- ADME prediction : SwissADME or pkCSM calculates parameters like bioavailability (%F), BBB permeability, and CYP450 inhibition. The trifluoromethyl group improves membrane permeability but may increase CYP2C9 affinity .
- MD simulations : Run 100-ns trajectories in GROMACS to assess protein-ligand complex stability under physiological conditions .
Q. How can researchers resolve contradictory data in enzyme inhibition assays involving this compound?
- Methodological Answer :
- Assay validation : Confirm enzyme purity (SDS-PAGE) and activity (positive controls). Test compound solubility in assay buffers (DMSO ≤1%) to exclude aggregation artifacts .
- Orthogonal assays : Cross-validate IC₅₀ using SPR (surface plasmon resonance) for binding affinity and ITC (isothermal titration calorimetry) for thermodynamic profiling .
- Data normalization : Use Z’-factor statistical analysis to distinguish true inhibition from background noise .
Q. What methodologies are effective for improving metabolic stability and reducing toxicity?
- Methodological Answer :
- Prodrug design : Introduce hydrolyzable esters (e.g., pivaloyloxymethyl) to mask polar groups, enhancing oral bioavailability. Test hydrolysis rates in simulated gastric fluid .
- Toxicity screening : Perform Ames tests for mutagenicity and hERG channel inhibition assays (patch-clamp) to assess cardiac risk .
- Metabolite identification : Use LC-HRMS to track phase I/II metabolites in hepatocyte incubations. Block problematic metabolic pathways via deuteration or fluorine substitution .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
